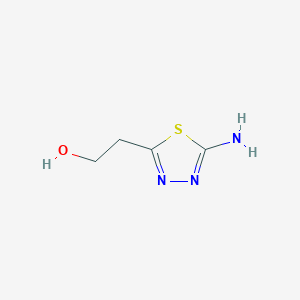

2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol” is a derivative of thiadiazole . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which permits them to inhibit replication of both bacterial and cancer cells .

Synthesis Analysis

The synthesis of “this compound” derivatives can be achieved efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by X-ray single crystal diffraction analysis .Chemical Reactions Analysis

“this compound” can form charge transfer complexes with 2,3-dichloro-5,6-dicyano-p-benzoquinone, p-chloranil, o-chloranil, p-bromanil and chloranilic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 188–190°C, and an IR (KBr) of 3356, 3312, 3048, 2960, 1686, 1620, 1608 cm−1 .科学的研究の応用

Corrosion Inhibition

2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol derivatives have been studied for their corrosion inhibition performances on iron metal. Quantum chemical parameters and molecular dynamics simulations have shown that these molecules can effectively protect against corrosion, with theoretical data aligning well with experimental results (Kaya et al., 2016).

Antiviral Activity

Compounds synthesized from this compound have shown potential in inhibiting COVID-19 main protease, contributing to antiviral research. Through a structure-guided virtual screening approach, these compounds demonstrated good docking scores, indicating their relevance in combatting COVID-19 (Rashdan et al., 2021).

Chemical Synthesis

These derivatives have been utilized in the synthesis of a wide range of chemical structures, including oxadiazoles and thiadiazoles, via methods involving condensation and oxidative bond formation. This showcases their versatility in chemical synthesis processes (Niu et al., 2015).

Ligand for Metal Complexes

Research has demonstrated the preparation of ligands containing this compound for forming complexes with metals like Co(II), Ni(II), and Cu(II). These complexes have been characterized to understand their structure and potential applications (Öztürk et al., 2007).

Noncovalent Interaction Studies

The nature of noncovalent interactions in derivatives of this compound has been quantitatively assessed through crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis. This research contributes to a deeper understanding of molecular interactions and stability (El-Emam et al., 2020).

Liquid Crystal Properties

A study focused on synthesizing bisthiadiazoles with ethyl and butyl spacers from this compound demonstrated their potential liquid crystal properties. This research opens up possibilities for using these compounds in materials science and technology (Suvorova et al., 2020).

作用機序

Target of Action

The primary target of 2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol is the enzyme urease . Urease is a nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .

Mode of Action

This compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that this compound could interact well with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of urease by this compound affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This inhibition leads to a decrease in the production of ammonia, which in turn affects the pH balance within the cells .

Result of Action

The inhibition of urease by this compound results in a decrease in the production of ammonia . This can have a significant impact on cells that rely on the urea cycle for the regulation of pH, such as Helicobacter pylori, a bacterium that colonizes the human stomach and causes gastrointestinal infection .

生化学分析

Biochemical Properties

In terms of its biochemical properties, 2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol has been found to exhibit urease inhibitory activities . The compound interacts with the enzyme urease, which is a cytoplasmic enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . The interaction between this compound and urease has been studied using molecular docking simulations .

Cellular Effects

The effects of this compound on cells are primarily related to its interaction with urease. The conversion of urea to ammonia by urease leads to an increase in pH, which is essential for the survival of certain bacteria such as Helicobacter pylori . By inhibiting urease, this compound can potentially affect the survival of these bacteria .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the active site of the urease enzyme . The compound has been found to exhibit great inhibitory activity, with a low IC50 value indicating high potency .

特性

IUPAC Name |

2-(5-amino-1,3,4-thiadiazol-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3OS/c5-4-7-6-3(9-4)1-2-8/h8H,1-2H2,(H2,5,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFBXGMHLCTYDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C1=NN=C(S1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

904073-32-1 |

Source

|

| Record name | 2-(5-amino-1,3,4-thiadiazol-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(3,4-Dimethoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-pyrrolidin-1-yl-ethanone](/img/structure/B2689005.png)

![2-Chloro-1-[4-(naphthalene-2-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2689007.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2689009.png)

![5-Methyl-2-[[1-[2-(triazol-1-yl)ethyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2689011.png)

![2-(3,5-Dimethylphenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)propan-1-one](/img/structure/B2689017.png)